molecular formula C8H9Cl3FN B12088905 1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride

1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride

Cat. No.: B12088905
M. Wt: 244.5 g/mol
InChI Key: XWNBPWSCZGITLD-UHFFFAOYSA-N
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Description

1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C8H9Cl2FN·HCl It is a derivative of phenylethylamine, characterized by the presence of two chlorine atoms and one fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dichloro-3-fluoroacetophenone.

    Reduction: The ketone group of 2,6-dichloro-3-fluoroacetophenone is reduced to form 1-(2,6-dichloro-3-fluorophenyl)ethanol. This reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Amination: The hydroxyl group of 1-(2,6-dichloro-3-fluorophenyl)ethanol is then converted to an amine group through a reaction with ammonia or an amine source, resulting in 1-(2,6-dichloro-3-fluorophenyl)ethylamine.

    Hydrochloride Formation: Finally, the free base 1-(2,6-dichloro-3-fluorophenyl)ethylamine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,6-Dichloro-3-fluorophenyl)ethanol
  • 1-(2,6-Dichloro-3-fluorophenyl)ethanone
  • 1-(2,6-Dichloro-3-fluorophenyl)ethanamine

Uniqueness

1-(2,6-Dichloro-3-fluorophenyl)ethylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for forming diverse derivatives.

Properties

Molecular Formula

C8H9Cl3FN

Molecular Weight

244.5 g/mol

IUPAC Name

1-(2,6-dichloro-3-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H8Cl2FN.ClH/c1-4(12)7-5(9)2-3-6(11)8(7)10;/h2-4H,12H2,1H3;1H

InChI Key

XWNBPWSCZGITLD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)N.Cl

Origin of Product

United States

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